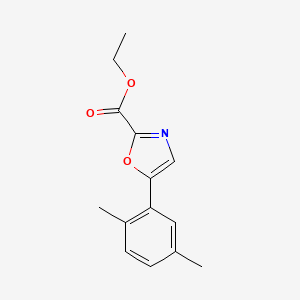

Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate

描述

Historical Context and Discovery

The historical development of oxazole chemistry provides crucial context for understanding the significance of this compound. The chemistry of oxazole was established in 1876 through the synthesis of 2-methyl oxazole, marking the beginning of systematic investigation into this important class of heterocyclic compounds. However, the first formal synthesis of the oxazole entity itself was not achieved until 1962, representing a significant milestone in heterocyclic chemistry development.

The prominence of oxazole chemistry gained substantial momentum during the early stages of World War I when penicillin antibiotic was discovered, highlighting the crucial role of heterocyclic compounds in medicinal applications. This historical breakthrough demonstrated the therapeutic potential of oxazole-containing molecules and stimulated extensive research into synthetic methodologies for producing diverse oxazole derivatives. The subsequent decades witnessed the development of numerous synthetic approaches, including the pioneering Fischer oxazole synthesis discovered by Emil Fisher in 1896, which enabled the preparation of 2,5-disubstituted oxazoles through reactions between cyanohydrins and aromatic aldehydes in the presence of dry ether and anhydrous hydrochloric acid.

The van Leusen synthesis, developed in 1972, represented another significant advancement in oxazole chemistry by introducing a novel method for synthesizing 5-substituted oxazoles through reactions between aldehydes and tosylmethyl isocyanide under mild basic conditions. These foundational synthetic methodologies established the groundwork for developing more complex oxazole derivatives, including the specific compound this compound, which incorporates both aromatic substitution patterns and ester functionality that enhance its chemical versatility and biological potential.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry due to the unique structural features and reactive properties characteristic of oxazole derivatives. As a member of the azole family of heterocyclic compounds, this five-membered ring system containing nitrogen and oxygen heteroatoms provides exceptional opportunities for supramolecular interactions through various mechanisms including van der Waals forces, hydrophobic effects, hydrogen bonds, coordination bonds, ion-dipole interactions, and π-π stacking interactions.

The distinctive structural characteristics of the oxazole moiety enable its derivatives to exhibit extensive biological activities encompassing antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties. These diverse biological activities arise from the compound's ability to interact effectively with various enzymes in biological systems, making oxazole-based molecules particularly valuable as scaffolds for drug discovery and development. The presence of the 2,5-dimethylphenyl substituent in this compound introduces additional steric and electronic effects that can modulate the compound's biological activity and chemical reactivity patterns.

Modern synthetic chemistry has embraced oxazole derivatives as versatile building blocks for constructing complex molecular architectures through various coupling reactions and cyclization processes. The development of palladium-catalyzed cross-coupling reactions has particularly enhanced the utility of oxazole compounds in synthetic applications, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Recent advances in electrochemical synthesis have introduced environmentally sustainable approaches for oxazole preparation, including phosphine-mediated deoxygenative cycloaddition strategies that employ naturally abundant carboxylic acids as starting materials.

The compound's significance extends beyond traditional synthetic applications to encompass emerging areas such as materials science and agricultural chemistry. The ability of oxazole derivatives to participate in diverse chemical transformations while maintaining structural integrity makes them attractive candidates for developing functional materials with tailored properties. Furthermore, the incorporation of ester functionality in this compound provides additional synthetic handles for further derivatization and functionalization.

Research Objectives and Knowledge Gaps

Current research efforts surrounding this compound are directed toward several critical objectives that address fundamental questions in heterocyclic chemistry and practical applications in drug discovery. Primary research objectives include the development of more efficient and environmentally sustainable synthetic methodologies for preparing this compound and related oxazole derivatives. The need for green synthetic approaches has become increasingly important as pharmaceutical and chemical industries seek to reduce their environmental impact while maintaining high product yields and purity standards.

Contemporary research has focused on optimizing synthetic routes through microwave-assisted reactions, which offer advantages in terms of reaction time, energy efficiency, and product selectivity. Studies have demonstrated the successful synthesis of similar oxazole derivatives using microwave irradiation conditions, achieving excellent yields while minimizing the formation of unwanted byproducts. However, specific optimization studies for this compound remain limited, representing a significant opportunity for future investigation.

The exploration of biological activities and structure-activity relationships constitutes another major research objective. While oxazole derivatives generally exhibit diverse biological properties, systematic studies examining the specific effects of the 2,5-dimethylphenyl substitution pattern and ethyl ester functionality on biological activity are lacking. Targeted metabologenomic approaches have shown promise for discovering new oxazole-bearing natural products with specific biological activities, but their application to synthetic oxazole derivatives like this compound requires further development.

| Research Area | Current Status | Knowledge Gaps | Priority Level |

|---|---|---|---|

| Synthetic Methodology | Established routes available | Limited green chemistry approaches | High |

| Biological Activity | General oxazole properties known | Specific compound evaluation needed | High |

| Structure-Activity Relationships | Basic understanding | Detailed mechanistic studies required | Medium |

| Industrial Applications | Preliminary investigations | Scale-up and optimization studies | Medium |

| Environmental Impact | Limited assessment | Comprehensive lifecycle analysis needed | Low |

Significant knowledge gaps persist in understanding the detailed reaction mechanisms underlying the synthesis of this compound, particularly regarding the influence of electronic and steric effects introduced by the specific substitution pattern. Advanced computational studies employing density functional theory calculations could provide valuable insights into the electronic properties and reactivity patterns of this compound. Such theoretical investigations would complement experimental efforts and guide the rational design of new synthetic approaches and applications.

The development of analytical methodologies for characterizing and quantifying this compound in complex mixtures represents another important research objective. While standard spectroscopic techniques provide adequate characterization for pure compounds, the development of sensitive and selective analytical methods for detecting this compound in biological matrices or environmental samples requires further attention. The unique spectroscopic signatures of oxazole compounds, including characteristic chemical shifts and coupling patterns in nuclear magnetic resonance spectroscopy, offer promising opportunities for developing targeted analytical approaches.

属性

IUPAC Name |

ethyl 5-(2,5-dimethylphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-17-14(16)13-15-8-12(18-13)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBDSVUFJGITPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Core Heterocycle Influence :

- The oxazole ring in the target compound differs from thiadiazole (in Ethyl 5-(2,4-difluorophenyl)thiadiazole-2-carboxylate) and benzoxazole (in benzoxazole-tetrazole hybrids) by replacing sulfur or fused benzene with an oxygen atom. This alters electronic properties and binding affinity .

- The naphthalene-carboxamide derivative (IC₅₀ ~10 µM) demonstrates higher PET inhibition than oxazole analogues, likely due to enhanced π-π stacking and hydrogen bonding from the hydroxyl and naphthalene groups .

Substituents at the 2,5-positions on the phenyl ring enhance lipophilicity, improving membrane permeability . Electron-withdrawing groups (e.g., fluorine in thiadiazole derivatives) increase oxidative stability but may reduce bioavailability compared to electron-donating methyl groups .

Ester vs.

生物活性

Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group enhances its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar oxazole structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been studied for its ability to inhibit bacterial growth, suggesting potential applications in treating infections.

- Mechanism : The compound's mechanism involves interference with bacterial cell wall synthesis or function, likely through binding to specific enzymes or receptors involved in these processes.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Induction of Apoptosis : The compound has been found to activate apoptotic pathways leading to cell death in cancerous cells.

A comparative study showed that when tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, this compound demonstrated selective cytotoxicity:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| A549 | >100 | Low |

| Caco-2 | 39.8 | High |

Case Studies

- Study on Anticancer Activity : In a study published in MDPI, the compound was tested alongside various derivatives against different cancer cell lines. It showed significant activity against Caco-2 cells with an IC50 value of 39.8 µM, indicating a promising avenue for further research into its use as an anticancer agent .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial potential of similar oxazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the structure could enhance efficacy against these bacteria .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Receptor Binding : The oxazole ring can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

准备方法

Synthesis via Iodine-Promoted Cyclization of Acetophenone Derivatives and Ethyl 2-Isocyanoacetate

One of the most direct and efficient methods to prepare 2,5-disubstituted oxazoles, including ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate, involves the reaction of substituted acetophenones with ethyl 2-isocyanoacetate in the presence of iodine in DMSO solvent.

- Reagents: 2,5-dimethylacetophenone (as the aryl methyl ketone), ethyl 2-isocyanoacetate, iodine.

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heating at approximately 130 °C until near-complete conversion monitored by TLC.

- Workup: Quenching with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate.

- Purification: Column chromatography on silica gel.

- The reaction proceeds via initial iodination of the methyl ketone to form phenacyl iodide intermediates.

- These intermediates undergo nucleophilic attack by ethyl 2-isocyanoacetate, followed by cyclization and aromatization to form the oxazole ring.

- Control experiments confirm the intermediacy of ethyl 2-aminoacetate and exclude other potential intermediates like phenylglyoxal.

- Yields for similar compounds in this class are reported around 75-80%.

- The product is typically a light yellow solid with melting points in the range of 50-65 °C.

- Characterization includes IR, NMR, and HRMS to confirm structure.

This method is robust and adaptable for various substituted acetophenones, including 2,5-dimethylphenyl derivatives, making it a preferred route for preparing this compound.

Cyclization of Thiourea with Diketone Esters (Patent Method)

An alternative approach described in patent literature involves the reaction of thiourea with the corresponding diketone ester to form trisubstituted oxazoles, which can be adapted to synthesize this compound.

- Starting Materials: Thiourea and diketone ester bearing the 2,5-dimethylphenyl substituent.

- Reaction: Condensation under controlled conditions leading to cyclization and oxazole formation.

- Isolation: Precipitation by pouring reaction mixture into ice/water, followed by filtration.

- Purification: Washing, drying, recrystallization, and silica gel chromatography using dichloromethane or dichloromethane/methanol mixtures as eluents.

- Yields: Generally good yields are reported, although exact values depend on substrate and conditions.

- Organic phases are extracted with dichloromethane, washed multiple times with water or sodium bicarbonate solutions to remove impurities.

- Drying over sodium sulfate and concentration under vacuum precede chromatographic purification.

This method offers a classical route for oxazole synthesis with flexibility in substituent variation and is suitable for scale-up due to straightforward isolation procedures.

Halogen Dance and Metallation Strategies for Functionalized Oxazoles

Recent research has introduced advanced synthetic strategies involving halogen dance reactions and metallation-bromination-coupling sequences to prepare functionalized oxazoles, which can be adapted for the synthesis of this compound.

- Starting from halogenated oxazole precursors, selective metallation (e.g., lithiation) at specific positions is performed.

- Followed by bromination or iodination to introduce halogen substituents selectively.

- Subsequent coupling reactions (e.g., Sonogashira coupling) enable the introduction of alkynyl or aryl groups.

- Protective groups such as trimethylsilyl (TMS) may be used and later removed under mild conditions (e.g., CsF treatment).

- High regioselectivity and purity of intermediates.

- Control over substitution pattern on the oxazole ring.

- Avoidance of side reactions by precise temperature control and slow reagent addition.

- Requires careful control of reaction conditions.

- Multiple steps may be involved, increasing complexity.

While this method is more suited for functionalized oxazoles with ethynyl or other substituents, the principles can be applied to construct this compound by choosing appropriate halogenated intermediates and coupling partners.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|---|

| Iodine-Promoted Cyclization | 2,5-Dimethylacetophenone + Ethyl 2-isocyanoacetate | Iodine, DMSO | 130 °C, stirring | ~75-80% | Extraction, silica gel chromatography | Direct, efficient, well-studied route |

| Thiourea + Diketone Ester Condensation | Thiourea + Diketone ester with 2,5-dimethylphenyl | Acid/base catalysts (varies) | Heating, aqueous workup | Good yields | Precipitation, recrystallization, chromatography | Classical approach, scalable |

| Halogen Dance & Metallation | Halogenated oxazole intermediates | Organolithium reagents, halogen sources | Low temperature, controlled addition | Variable | Crystallization, chromatography | Advanced, regioselective, multi-step |

Detailed Research Findings and Analytical Data

Mechanistic Studies: Monitoring by ^13C NMR confirms intermediates such as phenacyl iodide and ethyl 2-aminoacetate in the iodine-promoted cyclization route, supporting a stepwise mechanism involving initial halogenation followed by nucleophilic attack and ring closure.

Purification Techniques: Multiple washing steps with brine or bicarbonate solutions and drying over sodium sulfate are essential to remove iodine residues and by-products. Silica gel chromatography with dichloromethane or dichloromethane/methanol mixtures is standard for isolating the pure oxazole product.

Reaction Optimization: Slow addition of reagents and precise temperature control improve yields and purity, especially in halogen dance and metallation methods.

Characterization: Products exhibit characteristic IR bands for ester carbonyl (~1730 cm^-1) and oxazole ring vibrations. NMR spectra confirm substitution patterns, and high-resolution mass spectrometry validates molecular formulas.

常见问题

Q. What are the optimal synthetic routes for Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via iodine-mediated oxidative cyclization. A key method involves reacting methyl ketones with ethyl 2-amino-3-methylbutanoate in dimethyl sulfoxide (DMSO) at 130°C, yielding 75% of the target oxazole derivative . Critical parameters include:

| Reaction Component | Optimal Condition | Impact on Yield |

|---|---|---|

| Oxidizing Agent | I₂ (0.16 mmol) | Facilitates cyclization via phenacyl iodine intermediates |

| Solvent | DMSO | Enhances reaction rate via polar aprotic stabilization |

| Temperature | 130°C | Accelerates ring formation without decomposition |

For derivatives, nucleophilic substitution at the oxazole C-2 position (e.g., halogenation or carboxylation) requires anhydrous conditions and catalysts like POCl₃ .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions on the oxazole and dimethylphenyl groups. For example, the ethyl ester group (C=O) resonates at ~165–170 ppm in ¹³C NMR .

- X-ray Crystallography: Resolves spatial arrangement, confirming dihedral angles between the oxazole ring and the dimethylphenyl group (typically 45–60°) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₄H₁₅NO₃) with precision <5 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: Solubility varies significantly with solvent polarity:

| Solvent | Solubility (mg/mL) | Stability Considerations |

|---|---|---|

| DMSO | >50 | Stable for >24 hrs at 25°C; avoid prolonged exposure to light |

| Ethanol | ~20 | Partial ester hydrolysis after 12 hrs at 50°C |

| Chloroform | ~30 | No degradation observed under inert atmosphere |

For long-term storage, lyophilization and storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) often arise from assay conditions. A systematic approach includes:

Standardized Assays: Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) with Mueller-Hinton broth .

Control Compounds: Compare with known oxazole-based inhibitors (e.g., 5-(2,3-dichlorophenyl)oxazole-4-carboxylic acid) to validate assay robustness .

Metabolic Stability Testing: Assess hepatic microsomal degradation to rule out false negatives from rapid clearance .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of oxazole derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). The oxazole ring’s electron density aligns with ATP-binding pockets .

- QSAR Models: Apply CoMFA/CoMSIA to correlate substituent electronegativity (e.g., Cl, CH₃) with antibacterial potency. A Hammett σ value >0.5 enhances activity .

- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds (e.g., oxazole O with Arg76) .

Q. How can researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer: A multi-tiered approach is recommended:

Kinetic Studies: Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition of acetylcholinesterase .

Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

Site-Directed Mutagenesis: Engineer enzyme mutants (e.g., Tyr341Ala in CYP450) to assess metabolic pathways .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA columns (hexane:IPA = 85:15) to resolve racemic mixtures .

- Asymmetric Catalysis: Employ Jacobsen’s Mn-salen catalyst for epoxidation of allylic precursors (≥90% ee) .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with L-tartaric acid to isolate desired enantiomers .

Q. How do structural modifications at the oxazole C-4 position affect pharmacological properties?

Methodological Answer: Substitution at C-4 alters both potency and pharmacokinetics:

| Substituent | LogP Change | Bioactivity Impact |

|---|---|---|

| –Br | +0.8 | ↑ Cytotoxicity (HeLa cells, IC₅₀ = 12 μM) |

| –OCH₃ | –0.3 | ↑ Solubility but ↓ BBB penetration |

| –CF₃ | +1.2 | ↑ Metabolic stability (t₁/₂ = 8.2 hrs) |

Electron-withdrawing groups (e.g., –NO₂) enhance oxidative metabolism, reducing plasma exposure .

Data Contradiction Analysis Example

Issue: Conflicting reports on COX-2 inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM).

Resolution:

- Assay Variability: Confirm enzyme source (human recombinant vs. murine).

- Redox Interference: Pre-treat with glutathione to quench false signals from thiol-reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。